Dodecylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecylaniline, also known as 4-dodecylaniline or p-dodecylaniline, is an organic compound with the molecular formula C18H31N. It consists of a dodecyl group (a twelve-carbon alkyl chain) attached to the para position of an aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation reactions but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Dodecylaniline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
Dodecylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including surfactants and dyes.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, including corrosion inhibitors and lubricants.
Mechanism of Action
The mechanism of action of dodecylaniline depends on its specific application. For example, as a corrosion inhibitor, this compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption is influenced by the presence of the dodecyl group, which enhances the compound’s affinity for the metal surface . In biological systems, this compound derivatives may interact with cellular targets, leading to various biological effects .
Comparison with Similar Compounds
Hexylamine: A shorter alkyl chain analogue of dodecylaniline.
Octylamine: Another shorter alkyl chain analogue.
Tetradecylaniline: A longer alkyl chain analogue.
Comparison: this compound is unique due to its twelve-carbon alkyl chain, which imparts specific physical and chemical properties. Compared to shorter chain analogues like hexylamine and octylamine, this compound exhibits higher hydrophobicity and better surface activity. In contrast, longer chain analogues like tetradecylaniline may have different solubility and reactivity profiles .
Properties
CAS No. |
28675-17-4 |
---|---|
Molecular Formula |
C18H31N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
2-dodecylaniline |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16H,2-11,14,19H2,1H3 |
InChI Key |
SOANRMMGFPUDDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.